2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and appropriate carboxylic acids or their derivatives.
Introduction of the Ureido Group: The tert-butylurea can be introduced through a reaction with isocyanates or by direct urea formation.
Thioether Formation: The thiadiazole ring can be functionalized with a thiol group, which can then react with an appropriate halide to form the thioether linkage.
Acetamide Formation:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the thioether linkage.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide or ureido groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Thiadiazole derivatives are often studied as catalysts in organic reactions.
Materials Science: These compounds can be used in the development of new materials with unique electronic or optical properties.
Biology
Antimicrobial Agents: Thiadiazole derivatives have shown promise as antimicrobial agents against a variety of pathogens.
Enzyme Inhibitors: These compounds can act as inhibitors of specific enzymes, making them potential candidates for drug development.
Medicine
Anti-inflammatory Agents: Some thiadiazole derivatives exhibit anti-inflammatory properties.
Cancer Therapy: Research is ongoing into the use of these compounds as potential anticancer agents.
Industry
Agriculture: Thiadiazole derivatives can be used as pesticides or herbicides.
Pharmaceuticals: These compounds are explored for their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific application, such as enzyme inhibition in antimicrobial activity or receptor modulation in anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
- 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylphenyl)acetamide
Uniqueness
2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity. The nitro group can participate in various redox reactions, potentially enhancing the compound’s antimicrobial or anticancer properties.
Properties
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O4S2/c1-15(2,3)18-12(23)17-13-19-20-14(27-13)26-8-11(22)16-9-4-6-10(7-5-9)21(24)25/h4-7H,8H2,1-3H3,(H,16,22)(H2,17,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTABEKDRSQCTJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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